molecular formula C16H28O3 B14462307 Acetic acid;11-methyltridec-12-en-9-yn-1-ol CAS No. 66182-06-7

Acetic acid;11-methyltridec-12-en-9-yn-1-ol

Cat. No.: B14462307
CAS No.: 66182-06-7
M. Wt: 268.39 g/mol
InChI Key: IQAZPIIFRBSPPB-UHFFFAOYSA-N
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Description

Acetic acid;11-methyltridec-12-en-9-yn-1-ol is a chemical compound with the molecular formula C15H26O2 It is a derivative of acetic acid and features a complex structure with multiple functional groups, including an alkyne, an alkene, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;11-methyltridec-12-en-9-yn-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 11-methyltridec-12-en-9-yn-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the formation of the ester linkage between the acetic acid and the alcohol group.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. Purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;11-methyltridec-12-en-9-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The alkyne and alkene groups can be reduced to form alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of 11-methyltridec-12-en-9-yn-1-one or 11-methyltridec-12-en-9-yn-1-oic acid.

    Reduction: Formation of 11-methyltridecane.

    Substitution: Formation of 11-methyltridec-12-en-9-yn-1-chloride and subsequent derivatives.

Scientific Research Applications

Acetic acid;11-methyltridec-12-en-9-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of acetic acid;11-methyltridec-12-en-9-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, such as enzyme inhibition and receptor binding. The alkyne and alkene groups can undergo addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    11-methyltridec-12-en-9-yn-1-ol: Lacks the acetic acid moiety but shares similar structural features.

    Acetic acid;11-methyltridec-12-en-9-yn-1-one: Contains a ketone group instead of a hydroxyl group.

    Acetic acid;11-methyltridec-12-en-9-yn-1-oic acid: Contains a carboxylic acid group instead of a hydroxyl group.

Uniqueness

Acetic acid;11-methyltridec-12-en-9-yn-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an alkyne and an alkene group allows for diverse chemical transformations, while the hydroxyl group provides opportunities for hydrogen bonding and other interactions.

Properties

CAS No.

66182-06-7

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

acetic acid;11-methyltridec-12-en-9-yn-1-ol

InChI

InChI=1S/C14H24O.C2H4O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15;1-2(3)4/h3,14-15H,1,4-9,11,13H2,2H3;1H3,(H,3,4)

InChI Key

IQAZPIIFRBSPPB-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C#CCCCCCCCCO.CC(=O)O

Origin of Product

United States

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